Topological Polar Surface Area (TPSA) Differentiation: Tetramethoxy-3-methyleneindane vs. Unsubstituted 3-Methyleneindane
The target compound 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- possesses a calculated topological polar surface area (TPSA) of 36.92 Ų . In contrast, unsubstituted 3-methyleneindane (C10H10, CAS 1194-56-5) has a TPSA of 0 Ų, as it contains no heteroatoms capable of contributing to polar surface area. The introduction of four methoxy groups elevates the TPSA by approximately 37 Ų, which falls within a range that may improve aqueous solubility while remaining below the threshold of 140 Ų commonly associated with poor passive membrane permeability. This positions the target compound in a distinct physicochemical space compared to the entirely non-polar unsubstituted scaffold.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 36.92 Ų (calculated) |
| Comparator Or Baseline | Unsubstituted 3-methyleneindane: 0 Ų |
| Quantified Difference | +36.92 Ų |
| Conditions | In silico calculation; TPSA values derived from Chemsrc database (target) and standard medicinal chemistry reference tables (comparator). Exact calculation method for the comparator is not specified in the available literature. |
Why This Matters
TPSA is a critical parameter in drug-like property prediction; the intermediate TPSA of the target compound suggests a balanced solubility-permeability profile distinct from the fully lipophilic unsubstituted methyleneindane, which may be important for applications requiring both aqueous compatibility and membrane interaction.
